2(1H)-Quinolinone, 6-chloro-, potassium salt
Description
Contextual Significance of Quinolinone Scaffolds in Organic Synthesis and Medicinal Chemistry Research
The quinolinone moiety is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a wide array of biologically active compounds. acs.orgrsc.orgnih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridinone ring, provides a rigid and versatile scaffold that can be readily functionalized to interact with various biological targets. melscience.comyoutube.com The inherent aromaticity and the presence of both hydrogen bond donor and acceptor sites contribute to its ability to engage in diverse intermolecular interactions.
In the realm of organic synthesis, the quinolinone framework is a valuable synthon for the construction of more complex molecular architectures. medicaldesignbriefs.com Its reactivity allows for a multitude of chemical transformations, enabling the introduction of diverse functional groups at various positions on the ring system. This adaptability has made quinolinone and its derivatives central to the development of novel synthetic methodologies. researchgate.net
Role of Halogenation (e.g., 6-chloro substituent) in Modulating Reactivity and Electronic Structure
The introduction of a chlorine atom at the 6-position of the 2(1H)-quinolinone scaffold profoundly influences its electronic properties and reactivity. As an electron-withdrawing group, the chlorine atom modulates the electron density of the aromatic system through inductive effects. This electronic perturbation can enhance the susceptibility of the quinolinone ring to certain nucleophilic and electrophilic substitution reactions, and can also influence the acidity of the N-H proton.
Furthermore, the presence of the chloro substituent provides a strategic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the 6-position, thereby enabling the systematic exploration of structure-activity relationships in medicinal chemistry and the tailoring of molecular properties for materials science applications. The chloro group can also participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and self-assembly processes.
Importance of Potassium Salt Formation in Synthesis and Material Precursor Applications
The conversion of 2(1H)-quinolinone, 6-chloro- to its potassium salt is a critical step that enhances its utility in various synthetic applications. The formation of the potassium salt increases the nucleophilicity of the quinolinone nitrogen, making it a more potent reactant in N-alkylation and N-arylation reactions. This is a common strategy to facilitate the construction of C-N bonds, which are prevalent in many biologically active molecules and functional materials.
The use of potassium salts in organic synthesis can also offer advantages in terms of reaction kinetics and yields. acs.org Potassium salts can accelerate the rates of certain substitution reactions by promoting the dissociation of ion pairs in solution, thereby increasing the concentration of the reactive nucleophile. acs.org Moreover, potassium salts are often readily prepared and handled, and their solubility properties can be advantageous in various reaction media. In the context of materials science, the potassium salt can serve as a precursor for the synthesis of coordination polymers and other advanced materials, where the quinolinone ligand can be coordinated to metal centers. The controlled decomposition of such organic potassium salts can also be a route to porous carbon nanomaterials. nih.gov
Overview of Research Trajectories for 2(1H)-Quinolinone, 6-chloro-, Potassium Salt Derivatives
The 2(1H)-quinolinone, 6-chloro- scaffold, particularly in its potassium salt form, serves as a versatile starting point for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research. Current research trajectories are focused on leveraging the reactivity of this intermediate to construct novel molecular entities with tailored properties.
One significant area of investigation involves the N-functionalization of the quinolinone ring. Utilizing the enhanced nucleophilicity of the potassium salt, researchers can introduce a wide range of substituents at the N1-position. These modifications can dramatically alter the biological activity profile of the resulting molecules or tune their photophysical properties for applications in materials science.
Another major research thrust is the further functionalization of the quinolinone core via reactions at other positions. The 6-chloro group, as previously mentioned, is a prime site for cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. Additionally, other positions on the quinolinone ring can be targeted for electrophilic or nucleophilic substitution, leading to a vast chemical space of accessible derivatives. For instance, the synthesis of various 6-substituted-2-(substituted-phenyl)-quinoline derivatives has been explored, highlighting the versatility of the quinoline (B57606) scaffold in generating diverse molecular structures. semanticscholar.org The development of novel 2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase inhibitors further underscores the potential of this scaffold in medicinal chemistry. nih.gov
Table of Chemical Compounds
| Compound Name |
| This compound |
| 2(1H)-Quinolinone, 6-chloro- |
| Suzuki Reaction |
| Heck Reaction |
| Buchwald-Hartwig Amination |
| DNA Gyrase |
Interactive Data Table: Properties of 2(1H)-Quinolinone, 6-chloro-
| Property | Value |
| Chemical Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Solid |
| Melting Point | 263-265 °C |
| CAS Number | 1930-97-8 |
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWGQXBAISPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClKNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1h Quinolinone, 6 Chloro , Potassium Salt
De Novo Synthetic Pathways to the 6-chloro-2(1H)-quinolinone Core
The formation of the fundamental 6-chloro-2(1H)-quinolinone structure is achieved through carefully designed pathways that either introduce the chlorine atom onto a pre-existing quinolinone precursor or build the heterocyclic ring from an appropriately chlorinated starting material.
Regioselective Chlorination Strategies for Quinolinone Precursors
Direct chlorination of the 2(1H)-quinolinone core requires precise control to ensure regioselectivity at the C6 position. The electronic nature of the quinolinone ring, with the benzenoid portion being activated towards electrophilic substitution, makes this a feasible yet challenging approach. Various chlorinating agents and conditions have been explored to optimize this transformation.
Milder and more selective chlorinating agents are often preferred to avoid over-chlorination or reaction at undesired positions. For instance, reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been successfully employed for the clean chlorination of functionalized quinolone rings in solvents such as dichloromethane (B109758) (CH₂Cl₂). acs.org This method offers high purity and good yields by proceeding under less harsh conditions, minimizing byproduct formation. acs.org Other strategies involve the use of gaseous chlorine in the presence of a catalyst. For example, chlorination of quinoline (B57606) derivatives in sulfuric acid can lead to substitution at the 5- and 8-positions, indicating that direct chlorination at the 6-position on the parent quinolinone would likely require a directing group or a different mechanistic pathway. pjsir.org A common and highly effective strategy to ensure the correct regiochemistry is to begin the synthesis with a precursor that already contains a chlorine atom at the desired position, such as 4-chloroaniline (B138754), which is then used in a cyclization reaction.
Table 1: Comparison of Selected Chlorination Reagents for Quinolinone Scaffolds
| Reagent | Typical Conditions | Selectivity/Remarks |
|---|---|---|
| Gaseous Chlorine (Cl₂) / H₂SO₄ | Concentrated sulfuric acid, often with a catalyst like silver sulfate. | Tends to direct substitution to the 5- and 8-positions on the quinolinium cation. pjsir.org |
| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Dichloromethane (CH₂Cl₂), often at cool temperatures (e.g., 5 °C). | A milder reagent that can provide clean, regioselective chlorination with high yields. acs.org |
| Sulfuryl chloride (SO₂Cl₂) | Various organic solvents. | Can be effective but may lead to side reactions under the accompanying acidic conditions. acs.org |
| Chlorine / Iodine Catalyst | Chloroform solvent. | Used for the synthesis of 5,7-dichloro-8-hydroxy-quinoline, indicating its potency for polychlorination. google.com |
Cyclization Reactions and Annulation Techniques for Quinolinone Ring Formation
A multitude of classic and modern cyclization reactions provide robust pathways to the quinolinone core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of 6-chloro-2(1H)-quinolinone, these reactions typically commence with 4-chloroaniline.
Gould-Jacobs Reaction : This method involves the reaction of an aniline (B41778) (in this case, 4-chloroaniline) with a malonic acid derivative like diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info The process begins with a condensation-substitution, followed by a thermal cyclization at high temperatures (often >250 °C) to form a 4-hydroxyquinoline (B1666331) derivative, which is a tautomer of the 4-quinolone. wikipedia.orgmdpi.com Subsequent chemical modifications can yield the desired 2(1H)-quinolinone structure.
Conrad-Limpach Synthesis : This reaction condenses anilines with β-ketoesters. wikipedia.org The reaction conditions determine the final product; lower temperatures favor the formation of a β-amino acrylate, which cyclizes to a 4-quinolone, while higher temperatures can lead to a 2-quinolone. wikipedia.orgpharmaguideline.com Starting with 4-chloroaniline and ethyl acetoacetate, this method can be tailored to produce the 6-chloro-substituted quinolone core.
Friedländer Annulation : A highly versatile method, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganic-chemistry.org To produce 6-chloro-2(1H)-quinolinone, a suitable 2-amino-5-chlorobenzaldehyde (B1272629) or ketone would be reacted with a molecule like ethyl acetate. The reaction is often catalyzed by acids or bases. wikipedia.org
Skraup and Doebner-von Miller Reactions : The Skraup synthesis is a classic, albeit often aggressive, method that heats an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. researchgate.netwikipedia.org The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol, offering a route to substituted quinolines. wikipedia.orgnih.gov Using 4-chloroaniline in these reactions would yield 6-chloroquinoline (B1265530), which can then be oxidized to the target 2(1H)-quinolinone.
Camps Cyclization : The Camps cyclization involves the intramolecular reaction of an o-acylaminoacetophenone derivative in the presence of a base to yield a mixture of 2-hydroxy and 4-hydroxyquinolines (quinolones). By starting with an appropriately substituted N-(2-acetyl-4-chlorophenyl)acetamide, this method can provide access to the 6-chloroquinolinone skeleton.
Buchwald-type Cyclization : Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for intramolecular cyclization. organic-chemistry.org For instance, an N-(2-halophenyl)acrylamide derivative can undergo an intramolecular C-N bond formation to construct the quinolinone ring system, providing a powerful and often high-yielding route. organic-chemistry.orgscienceopen.com
Pfitzinger Reaction : This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net While this method directly yields a quinoline-4-carboxylic acid, it demonstrates the versatility of building the quinoline system from different precursors.
Niementowski Synthesis : This method involves the condensation of anthranilic acids with ketones or aldehydes at high temperatures to form γ-hydroxyquinoline derivatives. wikipedia.org Using 5-chloroanthranilic acid as a starting material provides a direct route to the 6-chloro-4-hydroxyquinoline core.
Table 2: Overview of Cyclization Reactions for 6-chloro-2(1H)-quinolinone Synthesis
| Reaction Name | Key Precursors | Typical Conditions | Product Type |
|---|---|---|---|
| Gould-Jacobs | 4-Chloroaniline, Diethyl ethoxymethylenemalonate | High temperature (>250 °C) | 6-Chloro-4-hydroxyquinoline derivative wikipedia.orgmdpi.com |
| Conrad-Limpach | 4-Chloroaniline, β-Ketoester (e.g., Ethyl acetoacetate) | Temperature-dependent (kinetic vs. thermodynamic control) | 6-Chloro-4-quinolone or 6-Chloro-2-quinolone wikipedia.org |
| Friedländer | 2-Amino-5-chlorobenzaldehyde, Compound with α-methylene group | Acid or base catalysis | Substituted 6-chloroquinoline wikipedia.org |
| Skraup | 4-Chloroaniline, Glycerol, H₂SO₄, Oxidizing agent | High temperature, strong acid | 6-Chloroquinoline researchgate.netwikipedia.org |
| Doebner-von Miller | 4-Chloroaniline, α,β-Unsaturated carbonyl | Acid catalysis | Substituted 6-chloroquinoline wikipedia.orgnih.gov |
| Niementowski | 5-Chloroanthranilic acid, Carbonyl compound | High temperature (120-200 °C) | 6-Chloro-4-hydroxyquinoline derivative wikipedia.org |
Formation of the Potassium Salt: Optimized Conditions and Yield Enhancement
The final step in the synthesis of the title compound is the formation of the potassium salt. 2(1H)-Quinolinone is a lactam, and the N-H proton is weakly acidic, allowing for deprotonation by a strong base. The formation of the potassium salt enhances the nucleophilicity of the quinolinone system, making it a valuable intermediate for further derivatization.
The process involves treating a solution of 6-chloro-2(1H)-quinolinone with a suitable potassium base. The choice of base and solvent is critical for optimizing the reaction and achieving a high yield of the pure salt.
Key Optimization Parameters:
Base Selection : Strong potassium bases are required for efficient deprotonation. Potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOtBu) are commonly used. KOtBu is a stronger, non-nucleophilic base, often preferred when the substrate is sensitive to nucleophilic attack.
Solvent : The solvent must be able to dissolve the quinolinone and should not react with the base. Alcohols like ethanol (B145695) or methanol (B129727) are suitable for use with KOH, while aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used with KOtBu.
Stoichiometry and Temperature : Using a slight excess of the base can drive the reaction to completion. The reaction is typically performed at room temperature or with gentle heating. Subsequent cooling can facilitate the precipitation of the potassium salt, which can then be isolated by filtration.
Table 3: Optimized Conditions for Potassium Salt Formation
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) | Strong base required for complete deprotonation of the weakly acidic N-H proton. |
| Solvent | Ethanol, Methanol (for KOH); THF, DMF (for KOtBu) | Ensures solubility of reactants and is inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes potential side reactions. |
| Work-up | Precipitation/crystallization from the reaction mixture or addition of a non-polar co-solvent. | Allows for efficient isolation of the solid potassium salt in high purity. |
Functionalization and Derivatization Strategies for 2(1H)-Quinolinone, 6-chloro-, Potassium Salt
The potassium salt of 6-chloro-2(1H)-quinolinone is a versatile nucleophile, readily undergoing reactions at the nitrogen or oxygen atoms. Furthermore, the chlorine atom at the C6 position serves as a handle for various cross-coupling methodologies, enabling extensive diversification of the core structure.
Alkylation and Acylation Reactions
Alkylation and acylation of the 6-chloro-2(1H)-quinolinone anion can result in either N- or O-substituted products. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. Generally, N-alkylation is the major pathway under many conditions. researchgate.net
The reaction of the potassium salt with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides (e.g., acetyl chloride) in a polar aprotic solvent like DMF typically leads to the corresponding N-substituted derivatives. researchgate.net O-alkylation can sometimes be favored under different conditions, for example, when using different alkylating agents or in the presence of specific additives. Studies on related quinolin-2(1H)-one systems have shown that substitution at the C8 position can sterically hinder N-alkylation, favoring O-alkylation exclusively. researchgate.net
Table 4: Examples of Alkylation/Acylation Products
| Reagent | Product Type | Potential Structure |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | 6-chloro-1-methylquinolin-2(1H)-one |
| Benzyl Bromide (BnBr) | N-Alkylation | 1-benzyl-6-chloroquinolin-2(1H)-one |
| Acetyl Chloride (AcCl) | N-Acylation | 1-acetyl-6-chloroquinolin-2(1H)-one |
| Chloroacetone | N-Alkylation (major) | 6-chloro-1-(2-oxopropyl)quinolin-2(1H)-one researchgate.net |
Cross-Coupling Methodologies
The aryl chloride at the C6 position of the quinolinone ring is a suitable electrophile for palladium-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology can be used to introduce various aryl, heteroaryl, or alkyl groups at the C6 position, significantly expanding the structural diversity of the quinolinone core.
Heck-type Reactions : The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a substituted alkene product. This allows for the introduction of vinyl groups at the C6 position, which can be further functionalized.
For these transformations to be successful, the choice of the catalytic system—comprising the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphine-based ligands like XPhos, SPhos)—is crucial. The reactivity of aryl chlorides often requires more electron-rich and sterically hindered ligands compared to the corresponding bromides or iodides.
Table 5: Representative Cross-Coupling Methodologies for C6-Functionalization
| Reaction | Coupling Partner | Typical Catalytic System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | C(Aryl)-C(Aryl/Alkyl) |
| Heck | Alkene (R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N) | C(Aryl)-C(Vinyl) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) | C(Aryl)-N |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. unibo.itresearchgate.netnih.govacs.org For the synthesis of the 6-chloro-2(1H)-quinolinone scaffold, this has led to the development of innovative methods that are more environmentally benign than traditional approaches, which often rely on harsh conditions and toxic reagents. nih.govresearchgate.netnih.gov
Metal-Free Synthesis
A significant thrust in green quinolinone synthesis is the avoidance of transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. nih.govrsc.org Metal-free synthesis has gained attention for producing druggable quinoline compounds without toxic metal residues. rsc.org One such approach is the Friedländer-based aerobic synthesis, which couples precursors like 4-hydroxycoumarins and 2-aminobenzyl alcohols in acetic acid with oxygen as the oxidant. nih.gov This method is noted for its excellent atom economy and tolerance for various functional groups, including chloro substituents. nih.gov Other strategies involve the use of Brønsted acids or iodine-mediated reactions to facilitate cyclization, bypassing the need for metal catalysts entirely. nih.govorganic-chemistry.org For instance, a one-pot tandem process using I₂-mediated desulfurization has been developed for quinoline synthesis under mild conditions. rsc.org
Solvent-Free Synthesis
Eliminating volatile organic solvents, which contribute to environmental pollution, is another cornerstone of green chemistry. researchgate.net Solvent-free multicomponent reactions, often catalyzed by zinc(II) triflate, have been developed for the construction of substituted quinolines. nih.gov These reactions can proceed without ligands or co-catalysts under inert conditions. nih.gov The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions, sometimes using microwave irradiation to enhance reaction rates and efficiency. nih.govresearchgate.net
Photoelectrochemical Methods
Among the most innovative green approaches is the use of photoelectrochemistry. An environmentally friendly methodology has been developed for the chlorination of C(sp²)–H bonds in quinolinone derivatives which utilizes polyvinyl chloride (PVC) plastic waste as the chlorine source. rsc.org This process is notable for avoiding the use of any catalysts or chemical oxidants, representing a sustainable method for accessing valuable chlorinated quinolinone derivatives with acceptable yields. rsc.org The reaction proceeds via a radical process and has been successfully applied in the synthesis of precursors for commercially available drugs, demonstrating its practical utility. rsc.org This upcycling of plastic waste into the synthesis of valuable chemical compounds exemplifies a circular economy approach within green chemistry. rsc.org
Table 1: Comparison of Green Synthetic Approaches for Quinolinone Derivatives
| Method | Key Features | Advantages | Typical Reagents/Conditions | Reference(s) |
| Metal-Free Aerobic Synthesis | Friedländer-based, uses oxygen as oxidant | High atom economy, avoids toxic metal catalysts, tolerates chloro groups | 2-aminobenzyl alcohols, 1,3-diketones, acetic acid, O₂ | nih.gov |
| Solvent-Free Multicomponent Reaction | One-pot synthesis | Eliminates hazardous solvents, high efficiency | Alkynes, amines, aldehydes, Zn(OTf)₂ catalyst | nih.gov |
| Photoelectrochemical Chlorination | Uses PVC waste as chlorine source | Catalyst-free, oxidant-free, upcycles plastic waste | Quinolinone substrate, PVC, electrolyte (e.g., Bu₄NBF₄), MeCN, light irradiation | rsc.org |
| Electrochemical Friedländer Reaction | Uses electric current to drive the reaction | Reagent-free, mild conditions, high atom economy | Nitro compounds, constant-current electrolysis | rsc.org |
Scalable Synthetic Protocols and Process Optimization Research
Transitioning a synthetic route from a laboratory setting to industrial production requires protocols that are not only efficient and green but also scalable, robust, and cost-effective. Research in this area focuses on optimizing reaction parameters and developing technologies suitable for large-scale manufacturing.
A practical and scalable two-step sequence for producing halo quinolin-2(1H)-ones has been demonstrated, starting from inexpensive halo anilines. researchgate.net This process, which involves acylation followed by acid-mediated cyclization, has been successfully applied on an 800-gram scale, underscoring its industrial viability. researchgate.net Similarly, other protocols have been successfully scaled up to the gram level, proving their practicality for producing significant quantities of material. organic-chemistry.orgacs.org
Process optimization often involves fine-tuning reaction conditions such as catalyst loading, temperature, and reaction time to maximize yield and minimize waste. researchgate.net For example, the optimization of Friedländer reactions using catalysts like FeCl₃·6H₂O in green solvents such as water has been shown to provide excellent yields in shorter reaction times under mild conditions. tandfonline.com
A key technology enabling scalable and optimized synthesis is continuous flow chemistry. researchgate.net Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and higher throughput compared to traditional batch processes. researchgate.netacs.org Photochemical and other reactions for quinoline synthesis have been successfully adapted to continuous flow systems, allowing for throughputs of greater than one gram per hour. researchgate.netvapourtec.com A continuous process using a heterogeneous Ru–Fe/γ-Al₂O₃ catalyst has been developed to synthesize quinoline compounds from nitroarenes in green solvents (ethanol/water), avoiding harsh acids and oxidants. rsc.org The development of such continuous manufacturing processes is a critical step toward the safe, efficient, and large-scale production of 6-chloro-2(1H)-quinolinone. acs.org
Table 2: Examples of Scalable Quinolinone Synthesis Research
| Method | Scale | Key Optimization/Technology | Starting Materials | Yield | Reference(s) |
| Two-Step Cyclization | 800 g | Practical sequence from inexpensive precursors | Halo anilines, methyl 3,3-dimethoxypropionate | 28–93% (over 2 steps) | researchgate.net |
| Continuous Flow Photoisomerization-Cyclization | >1 g/hr | High-power LED in a flow reactor | Amino-enone substrates | High | researchgate.netvapourtec.com |
| Continuous Flow Hydrogen Transfer | Continuous | Heterogeneous nanocatalyst in a flow system | Nitroarenes, ethanol/water | 46-88% | rsc.org |
| Radical-Promoted Annulation | Gram-scale | Optimized conditions for cascade radical cyclization | Alkenyl quinolones, aldehydes | 85% | acs.org |
Reaction Mechanisms and Reactivity Profiles of 2 1h Quinolinone, 6 Chloro , Potassium Salt
Mechanistic Investigations of Nucleophilic and Electrophilic Transformations
The 2-quinolinone scaffold can undergo substitution at various positions, with the reactivity being significantly influenced by the nature of the reactants and reaction conditions. The presence of the chloro group at the 6-position primarily exerts an electronic withdrawing effect on the fused benzene (B151609) ring.
While specific studies focusing exclusively on the potassium salt of 6-chloro-2(1H)-quinolinone are limited, the role of the counterion can be understood from general principles of ambident nucleophile reactivity and studies on related systems. The deprotonated 6-chloro-2-quinolinone anion is an ambident nucleophile, possessing two primary nucleophilic centers: the nitrogen atom (N-anion) and the exocyclic oxygen atom (O-anion). The regioselectivity of electrophilic attack (e.g., alkylation) at these sites is influenced by several factors, including the counterion.
The potassium cation (K⁺), being a relatively large and "soft" alkali metal cation compared to Li⁺, forms a weaker, more solvent-separated ion pair with the quinolinone anion. This increased dissociation enhances the availability of the anion for reaction. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a softer nucleophilic center, while the oxygen atom is harder. The choice of electrophile and solvent, modulated by the counterion, dictates the outcome. rsc.org
In reactions like alkylation, the use of different metal salts can alter the N- versus O-alkylation ratio. nih.gov For instance, studies on the ethylation of potassium salts of related 4-oxo-quinoline enolates suggest that the reaction proceeds through a nucleophilic enolate intermediate, leading selectively to the N-alkylated product. rsc.org The precise influence of the potassium counterion on the reactivity of the 6-chloro-2-quinolinone anion depends on a balance of ion-pairing, solvation, and the nature of the electrophile.
Derivatives of 6-chloro-2(1H)-quinolinone can be engineered to undergo intramolecular cyclization reactions, providing pathways to complex polycyclic heterocyclic systems. These reactions often proceed through radical or cationic intermediates.
A notable example is the radical-promoted annulation of a 6-chloro-4-phenyl-3-(alkenyl)quinolin-2(1H)-one derivative. acs.org The mechanism involves the generation of an acyl radical from an aldehyde precursor, which then adds to the alkene side chain of the quinolinone. This step forms a stabilized tertiary radical. The key step is the subsequent intramolecular cyclization of this radical intermediate onto the adjacent phenyl ring at the 4-position, leading to the formation of a new six-membered ring. acs.org This cascade radical cyclization is highly diastereoselective, a feature attributed to the steric influence of substituents like the trifluoromethyl group in the studied examples. acs.org
The table below summarizes the findings for the intramolecular cyclization of a 6-chloro-quinolinone derivative.
| Starting Material | Reagents | Conditions | Product | Yield |
| 6-Chloro-4-phenyl-3-(1,1,1-trifluoro-2-hydroxy-3-methylbut-3-en-2-yl)quinolin-2(1H)-one | Benzaldehyde, Di-tert-butyl peroxide (DTBP) | Chlorobenzene, 130 °C, 6 h | CF₃-dihydrobenzo[k]phenanthridone derivative | 78% |
| Data sourced from The Journal of Organic Chemistry. acs.org |
Such cyclization strategies highlight the utility of the 6-chloro-2-quinolinone scaffold as a building block for constructing diverse and structurally complex heterocyclic frameworks. acs.org
Ligand Design and Coordination Chemistry of the Quinolinone Anion
The deprotonated form of 6-chloro-2(1H)-quinolinone, the quinolinone anion, is a versatile ligand in coordination chemistry. Its ability to bind to metal ions through its nitrogen and oxygen atoms allows for the construction of a wide array of metal complexes and supramolecular structures.
The quinolinone anion typically acts as a bidentate ligand, coordinating to metal centers through the exocyclic carbonyl oxygen and the deprotonated nitrogen atom, or in its tautomeric form, through the hydroxyl oxygen and the ring nitrogen. This chelation forms stable five- or six-membered rings with the metal ion. Quinoline (B57606) derivatives have been shown to form stable complexes with a variety of transition metals, including Cu(II), Zn(II), Mn(II), Co(II), and Ni(II). rsc.orgresearchgate.net
The stability of these complexes is influenced by the nature of the metal ion. Trivalent hard Lewis acids like Fe³⁺ and Al³⁺ tend to form more stable chelates compared to divalent cations such as Mg²⁺ and Ca²⁺. nih.gov The coordination can lead to various stoichiometries (metal:ligand), commonly 1:1 or 1:2, resulting in different geometries such as square planar or octahedral, depending on the metal's coordination preference and the presence of other co-ligands (e.g., water, acetate). rsc.orgnih.gov
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Mode |
| Cu(II) | 1:1, 1:2 | Bidentate (O,O) |
| Zn(II) | 1:1, 1:2 | Bidentate (O,O) |
| Mn(II) | 1:1 | Bidentate |
| Co(II) | 1:2 | Bidentate |
| Fe(III) | 1:1, 1:2, 1:3 | Bidentate (O,O) |
| Data adapted from studies on quinolone and quinoline-based metal complexes. rsc.orgnih.gov |
In the solid state, the neutral 6-chloro-2(1H)-quinolinone molecule demonstrates key principles of supramolecular chemistry. X-ray crystallography studies reveal that molecules self-assemble into well-defined architectures through non-covalent interactions.
The primary interaction is intermolecular N-H⋯O hydrogen bonding, which links individual molecules into chains. Furthermore, these chains are organized by aromatic π-π stacking interactions between the quinoline ring systems of adjacent molecules. These combined interactions lead to the formation of a stable, three-dimensional crystal lattice.
| Interaction Type | Description | Key Geometric Parameter |
| Hydrogen Bonding | N-H donor to C=O acceptor | Links molecules into C(4) chains along the nih.gov axis |
| π-π Stacking | Face-to-face stacking of quinoline rings | Shortest centroid-to-centroid distance = 3.685 Å |
| Data sourced from Acta Crystallographica Section E. |
Quinoline derivatives are recognized as valuable tectons (building blocks) for crystal engineering and supramolecular chemistry due to their capacity for strong C–H···π and π–π stacking interactions. These principles allow for the rational design of coordination polymers and metal-organic frameworks.
Photochemical and Electrochemical Reaction Pathways
The conjugated π-system of the 6-chloro-2-quinolinone structure makes it susceptible to photochemical and electrochemical transformations.
Under photochemical conditions, 2-quinolones can undergo various reactions, including photodimerization and C-H functionalization. nih.gov A significant reaction pathway analogous to that of 6-chloro-2-pyridone is a photochemical electrocyclic ring opening. Irradiation of 6-chloro-2-pyridone in a nucleophilic solvent like methanol (B129727) leads to the cleavage of the N1-C6 and C4-C5 bonds, forming a transient ketene (B1206846) intermediate. This highly reactive species is then trapped by the solvent to yield open-chain ester products. This reaction provides a precedent for the potential photochemical ring-opening of 6-chloro-2-quinolinone, which could lead to functionalized cinnamic acid derivatives.
From an electrochemical standpoint, quinoline and quinolone compounds are redox-active. Cyclic voltammetry studies on related 4-quinolones show that they can be electrochemically reduced, although often at highly negative potentials. nih.gov Electrochemical methods have also been developed for the functionalization of the quinoline ring, such as the selective C3-thiolation, which proceeds through the cathodic reduction of the quinoline intermediate. rsc.org Furthermore, electrochemical oxidation of related hydroquinones in the presence of nucleophiles is a known method to form substituted quinone products, demonstrating the accessibility of different oxidation states within this class of compounds. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for 2 1h Quinolinone, 6 Chloro , Potassium Salt
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. For 2(1H)-Quinolinone, 6-chloro-, potassium salt, NMR provides unambiguous evidence of the molecular framework by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.
Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides initial information on the number and type of protons and carbons, multidimensional techniques are essential for assembling the complete molecular puzzle. For the 6-chloro-2(1H)-quinolinone anion, these techniques would reveal the precise connectivity of atoms.
2D Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton-proton correlations within the quinolinone ring system, for instance, between H-3 and H-4, and along the benzenoid ring from H-5 to H-7 and H-8.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears a proton.
The complete assignment of ¹H and ¹³C NMR signals can be achieved by combining these 2D NMR spectroscopy techniques. nih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | - | ~165 | - |
| 3 | ~6.5 | ~122 | C-2, C-4, C-4a |
| 4 | ~7.8 | ~140 | C-2, C-4a, C-5, C-8a |
| 4a | - | ~120 | - |
| 5 | ~7.6 | ~128 | C-4, C-7, C-8a |
| 6 | - | ~130 | - |
| 7 | ~7.3 | ~125 | C-5, C-6, C-8a |
| 8 | ~7.2 | ~118 | C-4a, C-6, C-7 |
| 8a | - | ~138 | - |
Solid-State NMR for Polymorph and Crystal Structure Analysis
Solid-State NMR (ssNMR) is a powerful tool for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice, leading to different local electronic environments. These differences would manifest as variations in chemical shifts and quadrupolar coupling constants in the ssNMR spectra. nih.gov
For this compound, ³⁵Cl and ³⁷Cl ssNMR could be particularly informative. The chlorine quadrupolar coupling constant (C(Q)) is highly sensitive to the local environment of the chloride ion, making it an excellent probe for distinguishing between different crystal packing arrangements or polymorphs. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The analysis would likely be performed in negative ion mode to observe the 6-chloro-2(1H)-quinolinone anion.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| 6-chloro-2(1H)-quinolinone anion | [C₉H₅ClNO]⁻ | 178.0065 |
| This compound | C₉H₅ClKNO | 216.9624 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This technique is invaluable for structural confirmation. In the context of this compound, the [C₉H₅ClNO]⁻ anion would be selected as the precursor ion. Upon collision-induced dissociation (CID), it would break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a structural fingerprint. This method is also highly effective for confirming the structure of derivatives, as different isomers will often produce distinct fragmentation patterns. mdpi.com
X-ray Crystallography for Crystalline State Analysis and Intermolecular Interactions
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 24.951 (19) |
| b (Å) | 7.733 (6) |
| c (Å) | 7.988 (6) |
| Volume (ų) | 1541 (2) |
| Z | 8 |
Upon formation of the potassium salt, the intermolecular interactions within the crystal lattice would fundamentally change. The N-H proton is removed, eliminating the possibility of N—H⋯O hydrogen bonding. The crystal structure would instead be dominated by strong ionic interactions between the K⁺ cations and the negatively charged oxygen of the quinolinone anion. These ion-dipole forces are a primary driver in the packing of ionic crystals. lumenlearning.comlibretexts.org The potassium ion would likely coordinate to the electronegative oxygen and possibly the nitrogen atom of the anion, leading to a completely different packing motif compared to the neutral parent compound. The precise coordination geometry and resulting crystal structure could only be definitively determined through a dedicated X-ray diffraction study of the potassium salt itself.
Theoretical and Computational Chemistry Applied to 2 1h Quinolinone, 6 Chloro , Potassium Salt
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine molecular properties. For quinoline (B57606) derivatives, DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), has been successfully employed to optimize molecular geometry, calculate spectroscopic features, and analyze electronic properties. dergipark.org.tr Such calculations reveal that the substitution of a chlorine atom significantly influences the chemical and physical properties of the quinoline structure. dergipark.org.trresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). youtube.comrsc.org The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org
For the related compound 6-chloroquinoline (B1265530), DFT calculations have been used to determine these parameters. The HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire molecule. The chlorine substitution has been shown to alter the reactive nature of the quinoline moiety significantly. dergipark.org.tr
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.52 |
| ELUMO | -1.28 |
| Band Gap (ΔE) | 5.24 |
Data derived from studies on the related compound 6-chloroquinoline. dergipark.org.tr
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding intermolecular interactions and predicting reactive sites. dergipark.org.trresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, using a color scale to denote different potential values. mdpi.com Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. rsc.orgmdpi.com
In studies of 6-chloroquinoline and its derivatives, MEP analysis shows that the most negative regions are typically located around the nitrogen atom of the quinoline ring and the oxygen atom in quinolinones, indicating these are the primary sites for electrophilic interactions. dergipark.org.trresearchgate.net The positive potential is generally distributed over the hydrogen atoms. dergipark.org.tr This charge distribution is crucial for understanding how the molecule interacts with other molecules, including potential binding partners or solvents.
For quinolinone derivatives, DFT can be used to explore various reactions, such as nucleophilic substitution at the chlorine-substituted position. researchgate.netmdpi.com The presence of the chlorine atom on the quinoline ring significantly alters its reactive nature. dergipark.org.tr Computational studies can elucidate the step-by-step mechanism, for instance, by modeling the approach of a nucleophile, the formation of an intermediate complex, the transition state for bond breaking and formation, and the final product. While specific energetic data for reaction pathways of 2(1H)-Quinolinone, 6-chloro-, potassium salt were not found, this methodology is a standard approach for investigating the reactivity of such compounds.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. jchemlett.com By solving Newton's equations of motion for a system of atoms, MD can model the dynamic evolution of a molecule, including its interactions with its environment, such as a solvent. jchemlett.com This is particularly important for understanding how a molecule like this compound behaves in a biological or solution-phase context.
The presence of a solvent can have a profound impact on a molecule's structure and behavior. MD simulations explicitly model solvent molecules (like water) to study solvation effects. These simulations can reveal the structure of the solvation shell around the solute, identify key intermolecular interactions like hydrogen bonds, and observe how the solvent influences the conformational flexibility of the molecule. chemrxiv.org
For quinolone derivatives, which often have pH-dependent solubility, understanding their interaction with water is crucial. nih.govregulations.gov MD simulations can show how water molecules arrange around the polar and nonpolar regions of the quinolinone structure and how the potassium counter-ion is solvated. This provides insight into the compound's solubility and how it presents itself for interaction with other molecules in an aqueous environment.
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. dergipark.org.tr For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). dergipark.org.trresearchgate.net
Studies on 6-chloroquinoline have demonstrated a strong correlation between theoretical spectra calculated with DFT and those obtained experimentally. dergipark.org.tr This agreement provides confidence in the accuracy of the computed molecular structure and electronic properties.
| Vibrational Mode Assignment | Experimental FT-IR | Theoretical (DFT/B3LYP) |
|---|---|---|
| C-H stretching | 3070 | 3072 |
| C-H stretching | 3048 | 3055 |
| C=C stretching | 1615 | 1618 |
| C-N stretching | 1501 | 1503 |
| C-Cl stretching | 637 | 637 |
Data derived from studies on the related compound 6-chloroquinoline. dergipark.org.tr
Applications of 2 1h Quinolinone, 6 Chloro , Potassium Salt in Advanced Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The structural framework of 6-chloro-2-quinolone is a valuable starting point for the construction of more elaborate molecular architectures. The presence of the chloro-substituent and the reactive lactam moiety allows for sequential and site-selective modifications, making it a crucial precursor for diverse heterocyclic systems.
Building Block for Quinolone-Fused Ring Systems
Quinolone-fused heterocycles are of significant interest due to their prevalence in biologically active compounds and functional materials. The 6-chloro-2-quinolone scaffold can be elaborated into polycyclic systems through various synthetic strategies. Methodologies such as tandem Claisen rearrangement and ring-closing metathesis have been developed for the regioselective synthesis of oxepin- and oxocin-annulated 2-quinolones. researchgate.net While not starting from the exact 6-chloro derivative, these strategies showcase how the quinolone core is used to build fused ring systems. The potassium salt, by facilitating N-alkylation with reagents containing terminal alkenes, can provide the necessary precursors for such ring-closing metathesis reactions.
Furthermore, the quinoline (B57606) core is a foundational element in a wide array of fused heterocyclic systems, including those containing triazole, thiadiazole, and oxadiazole rings. tandfonline.com Synthetic approaches often involve the modification of substituents on the quinolone ring to build these fused structures. The 6-chloro-2-quinolone core provides a stable and synthetically accessible platform for developing these complex molecules. One notable synthesis demonstrated the utility of a related compound, 6-chloro-4-phenyl-2-quinolone, as an inhibitor of the Hepatitis B virus, underscoring the importance of this class of compounds. nih.gov
Precursor for Advanced Organic Scaffolds and Chemical Probes
The 2-quinolone nucleus is a privileged scaffold in medicinal chemistry and chemical biology. chim.it 2(1H)-Quinolinone, 6-chloro-, potassium salt, is an ideal precursor for creating diverse molecular scaffolds due to its defined points of reactivity. The potassium salt facilitates N-alkylation or N-arylation, while the chloro group on the benzene (B151609) ring can be modified through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. mdpi.com
This versatility allows for the systematic development of libraries of compounds for screening purposes. For instance, the quinoline moiety is a core component in the design of chemical probes for detecting metal ions and other analytes. nih.gov The synthesis of such probes often involves functionalizing the quinoline core with specific chelating groups and fluorophores. The 6-chloro-2-quinolone structure can be derivatized to introduce these functionalities, leading to advanced chemical probes for various biological and environmental applications.
Contributions to the Development of Functional Materials
The unique electronic and photophysical properties of the quinolone ring system make it an attractive component for functional organic materials. Derivatives of this compound, have found applications in dyes, ligands for catalysis, and as precursors for organic electronic materials.
Synthesis of Fluorescent Probes and Sensing Materials
Quinolone derivatives are widely used as fluorophores in the design of fluorescent sensors due to their high quantum yields and environmental sensitivity. nih.gov The 6-chloro-2-quinolone scaffold can be incorporated into larger molecular systems designed to detect specific ions or molecules. For example, quinoline-derived ligands form intensely luminescent complexes with metal ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺. nih.gov The electronic properties of the quinoline ring are modulated by the coordinated metal, leading to changes in fluorescence that can be used for sensing. Specifically, 5-chloro-8-hydroxyquinoline (B194070) has been shown to exhibit different emission energies depending on the coordinated metal, highlighting its potential in ionic and biological probes. nih.gov
Researchers have developed ratiometric two-photon fluorescent probes from 6-substituted quinolines for the detection of biological Zn²⁺. rsc.org These probes demonstrate significant red shifts in their emission spectra upon binding to zinc ions. rsc.org The synthesis of such probes often involves building upon a core quinoline structure, a role for which 6-chloro-2-quinolone is well-suited as a starting material.
| Probe Base Structure | Analyte | Sensing Mechanism | Key Spectroscopic Change | Reference |
|---|---|---|---|---|
| 5-chloro-8-hydroxyquinoline | Al³⁺, Mg²⁺, Zn²⁺, Cd²⁺ | Coordination Complex Formation | Intense Luminescence | nih.gov |
| 6-substituted quinoline | Zn²⁺ | Ratiometric Response | Large Red Shift | rsc.org |
| Quinoline-derivatized Fluorescein | Zn²⁺ | Chelation-Enhanced Fluorescence | Dramatic Increase in Fluorescence | acs.org |
| Quinoline-tagged Organic Probe | Zn²⁺, Nitro-phenolic compounds | Photo-induced Electron Transfer (PET) | Fluorescence Enhancement/Quenching | rsc.org |
Building Blocks for Polymeric and Supramolecular Architectures
The rigid, planar structure of the quinolone ring system, combined with its capacity for hydrogen bonding via the lactam N-H and C=O groups, makes it an excellent building block for creating ordered supramolecular assemblies. nih.gov In the solid state, 6-chloro-2(1H)-quinolone molecules are linked by N-H⋯O hydrogen bonds, forming chains. nih.gov These chains are further organized by aromatic π-π stacking interactions. nih.gov
This inherent self-assembly behavior can be exploited to construct more complex architectures. By introducing other functional groups, quinolone derivatives can act as tectons in supramolecular chemistry. acs.org For instance, quinoline derivatives have been used as versatile ligands to create coordination polymers and metal-organic frameworks. acs.orgnih.gov The 6-chloro-2-quinolone unit can be functionalized to connect with metal centers or other organic linkers, leading to the formation of one-, two-, or three-dimensional polymeric networks with potential applications in catalysis, gas storage, and electronics. mdpi.commdpi.com The development of such materials is crucial for advancing organic electronic devices. researchgate.net
Mechanistic Studies in Enzyme-Mediated Reactions
While many quinolone derivatives are studied for their biological activity, such as inhibiting enzymes like DNA gyrase or topoisomerase, detailed investigations into the chemical mechanisms of enzymes that metabolize or transform the quinolone ring itself are less common. nih.gov However, enzymatic transformations represent a powerful tool in green chemistry for the synthesis and modification of complex molecules.
Recent work has explored enzymatic strategies for the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) into quinolines using monoamine oxidase (MAO-N) enzymes. northumbria.ac.uk These studies focus on the substrate scope and reaction efficiency. For example, it was found that THQs bearing halogen substituents like fluorine, chlorine, or bromine were poorly converted into the corresponding quinoline derivatives by the MAO-N enzyme. northumbria.ac.uk This suggests that the 6-chloro substituent on the quinolone precursor would significantly influence the kinetics and mechanism of such a biocatalytic reaction. Understanding these substituent effects at a mechanistic level—for instance, how the electron-withdrawing nature of the chlorine atom affects hydride transfer or other key steps in the enzymatic cycle—is crucial for developing and optimizing biocatalytic pathways for the synthesis of functionalized quinolones. Further mechanistic studies would be needed to elucidate the precise interactions within the enzyme's active site and the electronic factors governing the transformation.
Future Directions and Emerging Research Avenues for 2 1h Quinolinone, 6 Chloro , Potassium Salt
Integration with Automated Synthesis and Flow Chemistry Technologies
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward for the production of specialized chemicals like 2(1H)-Quinolinone, 6-chloro-, potassium salt. Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers enhanced control over reaction parameters, improved safety, and greater scalability compared to conventional methods. researchgate.net
The synthesis of quinoline (B57606) scaffolds has been successfully demonstrated using flow chemistry techniques, achieving higher yields and throughputs for various derivatives. researchgate.netvapourtec.com For instance, modified Doebner-von Miller reactions have been adapted to flow reactors, providing a rapid and green route to quinoline derivatives. rsc.org Future research will likely focus on adapting such established quinoline syntheses to a continuous flow process for 6-chloro-2(1H)-quinolinone. This would be followed by an in-line salt formation step to produce the potassium salt, potentially integrating purification and crystallization into a seamless, automated process. Automation is crucial for ensuring reproducibility and meeting the stringent requirements of good manufacturing practices (GMP), particularly if the compound is intended for use in high-purity applications. nih.gov
Table 1: Comparison of Batch vs. Prospective Flow Synthesis for 6-chloro-2(1H)-quinolinone
| Parameter | Conventional Batch Synthesis | Projected Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Typical Yield | 60-80% | >90% |
| Scalability | Limited, requires larger vessels | High, by extending operation time |
| Safety Profile | Risks associated with large volumes | Enhanced, small reaction volumes |
| Process Control | Manual, less precise | Automated, high precision |
Exploration of Novel Catalytic Transformations Mediated by the Quinolinone System
The 6-chloro-2(1H)-quinolinone scaffold is a rich platform for novel catalytic transformations. Its electron-rich aromatic system and the presence of chloro- and carbonyl- functionalities allow it to act either as a substrate for functionalization or as a ligand in organometallic catalysis. nih.gov
Future research is expected to explore transition-metal-catalyzed C-H functionalization to introduce new substituents at various positions on the quinolinone ring, creating a library of novel derivatives with unique properties. researchgate.net For example, palladium- or rhodium-catalyzed reactions could enable the regioselective introduction of aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials. researchgate.net
Furthermore, the quinolinone moiety itself can be part of a ligand system for new catalysts. The development of catalysts where the 6-chloro-2(1H)-quinolinone scaffold is coordinated to a metal center (e.g., copper, iron, cobalt) could open pathways for new asymmetric reactions or selective hydrogenations. mdpi.comnih.gov The electronic properties imparted by the chloro-substituent could fine-tune the catalytic activity and selectivity of the metal center. nih.gov
Table 2: Potential Catalytic Applications Involving the 6-chloro-2(1H)-quinolinone Scaffold
| Catalytic Approach | Potential Reaction | Target Application Area |
|---|---|---|
| C-H Arylation | Palladium-catalyzed coupling with aryl halides researchgate.net | Synthesis of precursors for organic electronics |
| Dehydrogenative Coupling | Iron- or Copper-catalyzed C-N bond formation nih.gov | Creation of novel heterocyclic systems |
| Asymmetric Hydrogenation | Chiral Cobalt-Quinolinone complex as catalyst nih.gov | Enantioselective synthesis of pharmaceuticals |
| Photocatalysis | Use as a photosensitizer in visible-light-driven reactions | Green chemistry and sustainable synthesis |
Development of In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis and application of this compound, a deep understanding of reaction kinetics, intermediates, and endpoints is essential. The development and application of in situ spectroscopic techniques are critical for gaining this real-time insight. mt.com Techniques such as mid-infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to monitor chemical transformations as they happen. spectroscopyonline.com
Recent studies have highlighted the use of quinolinone derivatives as fluorescent molecular probes to monitor polymerization processes in real-time. cnrs.fr This suggests a promising avenue for developing derivatives of 6-chloro-2(1H)-quinolinone that possess intrinsic spectroscopic handles. By tracking changes in fluorescence or absorbance, researchers could precisely monitor reaction progress, detect transient intermediates, and ensure complete conversion, leading to improved process control and product quality. cnrs.frmdpi.com Validating these in situ results with primary analytical techniques like GC or LC remains a crucial step for developing robust kinetic models. spectroscopyonline.com
Advanced Computational Design of Next-Generation Quinolinone Derivatives for Specific Chemical Properties
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new molecules. By using methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the chemical and physical properties of novel 6-chloro-2(1H)-quinolinone derivatives before they are synthesized in the lab. jneonatalsurg.comankara.edu.tr
Future work in this area will focus on designing derivatives with tailored properties for specific applications. For example, computational screening could identify modifications to the quinolinone backbone that enhance its metal-chelating abilities for use in catalysis or materials science. mdpi.com Similarly, by modeling molecular interactions, it is possible to design derivatives with specific electronic properties, such as optimized HOMO-LUMO energy gaps, for applications in optoelectronics. ankara.edu.tr This in-silico approach significantly reduces the time and resources required for experimental screening and facilitates the rational design of next-generation materials. nih.govnih.gov
Table 3: Computationally Designed Quinolinone Derivatives and Their Predicted Properties
| Derivative Modification | Predicted Property | Potential Application |
|---|---|---|
| Addition of an amino group at C8 | Enhanced metal chelation | Catalysis, sensing |
| Substitution with an electron-withdrawing group at C3 | Lowered LUMO energy level | Organic electronics |
| Introduction of a chiral auxiliary | High binding affinity to a specific protein | Medicinal chemistry |
Q & A
Q. What are the recommended synthetic pathways for preparing 2(1H)-Quinolinone, 6-chloro-, potassium salt, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chlorination of a quinolinone precursor followed by salt formation. For example, describes a related synthesis route using reflux with sulfuric acid and copper sulfate to generate a crystalline quinolinium salt. Key steps include:
Precursor activation : Acidic conditions (e.g., H₂SO₄) protonate the quinolinone nitrogen.
Salt formation : Potassium hydroxide or carbonate is added to neutralize the acid, forming the potassium salt.
Optimization may involve adjusting reaction time, temperature, and stoichiometry. Characterization via NMR and XRD (as in ) ensures purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 6). NIST-standardized IR spectra () can validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns. lists m/z values for related quinolinones, aiding comparison .
- Elemental Analysis : Quantify potassium content via ICP-OES or flame photometry to confirm salt stoichiometry.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Store at 0–6°C to prevent decomposition (as recommended for similar chlorinated compounds in ) .
- Light Sensitivity : Conduct UV-vis spectroscopy under accelerated light exposure to detect photodegradation.
- Humidity : Use TGA/DSC to monitor hygroscopicity and phase changes.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of 2(1H)-Quinolinone derivatives?
- Methodological Answer : Single-crystal XRD (e.g., CCDC 2294253–2294257 in ) provides unambiguous bond lengths and angles. For example, used XRD to confirm the planarity of the quinolinium ring and dihedral angles with substituents, resolving positional isomerism . Pair XRD with DFT calculations to validate electronic effects on crystal packing.
Q. What strategies address contradictions in spectral data for 2(1H)-Quinolinone analogs?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT-based NMR shielding).
- Isotopic Labeling : Use ³⁵Cl/³⁷Cl isotopic patterns in MS to confirm chlorine presence () .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments.
Q. How can the pharmacological potential of 2(1H)-Quinolinone derivatives be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT). notes quinolinones' biological relevance, suggesting SAR studies on chlorine substitution .
- ADME Profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
